molecular formula C6H16Cl2N2 B2825352 2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride CAS No. 1803593-20-5

2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2825352
CAS No.: 1803593-20-5
M. Wt: 187.11
InChI Key: CAGJSPYOJPRCCZ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride is a chiral pyrrolidine-based building block of high value in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged saturated scaffold featured in numerous bioactive molecules and FDA-approved drugs, prized for its ability to efficiently explore three-dimensional pharmacophore space and influence the stereochemistry and physicochemical properties of lead compounds . The primary amine moiety on the ethan-1-amine chain, along with the basic nitrogen in the pyrrolidine ring, makes this compound a versatile synthon for designing novel molecular entities. Researchers utilize this dihydrochloride salt for its enhanced stability and solubility in various biological and chemical assays. Its applications span the synthesis of potential therapeutic agents targeting the central nervous system, cancer, inflammation, and infectious diseases . The specific stereochemistry of the pyrrolidine ring, as in this (2R)-configured compound, is critical for binding to enantioselective protein targets and can significantly alter the biological profile and potency of resulting candidates, guiding the optimization of ADME/Tox properties . This product is supplied with a guaranteed high level of purity and is intended for Research Use Only. It is strictly not for diagnostic or therapeutic use in humans. Researchers should handle this hygroscopic compound with care, storing it in a cool, dark place and sealed under inert conditions to preserve its stability and quality .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-2-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-4-3-6-2-1-5-8-6;;/h6,8H,1-5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGJSPYOJPRCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803593-20-5
Record name 2-(pyrrolidin-2-yl)ethan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrrolidine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalysts: Acidic catalysts like hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: Pyrrolidine, ethylene oxide, hydrochloric acid

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield

    Purification: Crystallization or recrystallization to obtain the pure dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amides or carboxylic acids

    Reduction: Reduction reactions can yield secondary amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

    Substitution: Reagents like alkyl halides or acyl chlorides

Major Products

    Oxidation: Amides, carboxylic acids

    Reduction: Secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: In studies involving neurotransmitter analogs and receptor binding

    Industry: Used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrrolidine-Based Derivatives

2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride
  • Molecular Formula : C₁₂H₁₇Cl₃N₂
  • Molecular Weight : 309.0 (LCMS data)
  • Key Features : Substitution at the pyrrolidine nitrogen (1-position) and a 3-chlorophenyl group.
  • The chlorophenyl moiety increases lipophilicity, which may enhance blood-brain barrier permeability but reduce aqueous solubility.
2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride
  • Molecular Formula : C₉H₂₂Cl₂N₂
  • Molecular Weight : 229.19
  • Key Features : A branched isopropyl group at the pyrrolidine 3-position.
  • However, the dihydrochloride salt retains solubility comparable to the parent compound.
IDB-001
  • Structure : (S)-2-(Pyrrolidin-2-yl)ethan-1-amine substituent .
  • Key Features : Stereospecific (S)-configuration enables preferential salt bridge formation with acidic residues (Asp/Glu) in polypeptides.
  • Comparison : The enantiomeric purity of IDB-001 highlights the critical role of stereochemistry in biological activity, contrasting with racemic mixtures of the parent compound.

Aromatic and Heterocyclic Analogs

2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride
  • Molecular Formula : C₈H₁₅Cl₂N₃
  • Molecular Weight : 224.13
  • Key Features : Pyrimidine ring replaces pyrrolidine.
2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride
  • Molecular Formula : C₇H₁₀Cl₂N₂
  • Molecular Weight : 193.07
  • Key Features : Chloropyridine substituent.

Extended Chain and Linker-Modified Derivatives

2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride
  • Molecular Formula : C₁₄H₂₄Cl₂N₂O
  • Molecular Weight : 323.26
  • Key Features : Ethoxy linker and phenyl ring.
  • However, the larger size may reduce oral bioavailability.

Structural and Functional Trends

Compound Key Structural Feature Molecular Weight Biological Implication
Parent Compound Pyrrolidin-2-yl, dihydrochloride 229.19 Salt bridge formation with acidic residues
2-(3-Chlorophenyl) analog Pyrrolidin-1-yl, 3-chlorophenyl 309.0 Enhanced lipophilicity, altered H-bonding
Pyrimidine analog 4,6-Dimethylpyrimidine 224.13 Targets nucleic acids or kinases
IDB-001 (S)-enantiomer ~229.19 (estimated) Stereospecific protein interactions

Biological Activity

2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by the presence of a pyrrolidine ring, which contributes to its interaction with various biological targets. The following sections delve into its biological activity, including antibacterial, antifungal, and potential therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Formula: C₅H₁₂Cl₂N₂
  • Molecular Weight: 179.07 g/mol

Pyrrolidine derivatives often exhibit their biological effects through modulation of neurotransmitter systems and interaction with various receptors. Specifically, this compound may influence the release and uptake of monoamines, which are critical in mood regulation and cognitive functions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. For instance, compounds structurally related to 2-(Pyrrolidin-2-yl)ethan-1-amine have shown significant inhibitory effects against various bacterial strains.

Compound MIC (mg/mL) Target Bacteria
2-(Pyrrolidin-2-yl)ethan-1-amine0.0039 - 0.025Staphylococcus aureus
Escherichia coli

These results indicate that the compound possesses a promising antibacterial profile, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies report that related pyrrolidine compounds exhibit effective inhibition against fungal strains:

Fungal Strain MIC (mg/mL)
Candida albicans0.0048
Fusarium oxysporum0.0567

These findings suggest that the compound could be useful in developing antifungal agents .

Study 1: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of pyrrolidine derivatives to optimize their biological activity. The study found that modifications to the pyrrolidine ring significantly enhanced both antibacterial and antifungal properties. For example, substituents that increased lipophilicity were correlated with improved potency .

Study 2: Neuropharmacological Effects

Research has indicated that compounds similar to this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation suggests potential applications in treating mood disorders and cognitive impairments .

Q & A

Basic: What are the standard synthetic routes for 2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves reacting pyrrolidine derivatives with ethylamine under controlled conditions. Key steps include:

  • Solvent Selection: Dichloromethane or acetonitrile is used to enhance solubility .
  • Catalysts/Additives: Sodium hydroxide or other bases improve reaction efficiency .
  • Purification: Chromatography or recrystallization ensures high purity (>95%) .
    Optimization strategies include:
  • Temperature Control: Maintaining 40–60°C to balance reaction rate and byproduct formation.
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield (e.g., 60–85% yields reported under microwave conditions) .
    Industrial scaling employs continuous flow reactors for consistent quality .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Identifies proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm) and carbon connectivity .
  • X-ray Crystallography: Resolves stereochemistry (e.g., chiral center at the pyrrolidine ring) .
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., 237.12 g/mol via ESI-MS) .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Advanced: How does the stereochemistry at the pyrrolidine ring influence the compound’s biological activity, and what methods are employed to resolve enantiomers during synthesis?

Methodological Answer:

  • Stereochemical Impact: The (2R)-configured pyrrolidine ring enhances binding affinity to receptors like dopamine transporters due to spatial complementarity .
  • Enantiomer Resolution:
    • Chiral Chromatography: Uses columns with cellulose-based stationary phases (e.g., Chiralpak® IC) .
    • Enzymatic Resolution: Lipases or esterases selectively hydrolyze one enantiomer .
  • Validation: Circular Dichroism (CD) spectroscopy confirms enantiopurity .

Advanced: What experimental approaches are used to elucidate the mechanism of action of this compound in modulating enzyme or receptor activity?

Methodological Answer:

  • Receptor Binding Assays:
    • Radioligand displacement studies (e.g., using ³H-labeled ligands) quantify affinity for GPCRs or neurotransmitter transporters .
  • Enzyme Inhibition Kinetics:
    • Michaelis-Menten analysis with fluorogenic substrates identifies competitive/non-competitive inhibition .
  • Gene Expression Profiling: RNA-seq or qPCR evaluates downstream effects on cell cycle regulators (e.g., p21, cyclin D1) .

Contradiction Analysis: How can researchers address discrepancies in reported reaction yields for the synthesis of this compound across different studies?

Methodological Answer:

  • Parameter Standardization:
    • Compare solvent polarity (e.g., dichloromethane vs. DMF) and temperature gradients .
  • Byproduct Analysis:
    • LC-MS identifies impurities (e.g., over-alkylated derivatives) affecting yield .
  • Reproducibility Protocols:
    • Pre-drying reagents to exclude moisture, which hydrolyzes intermediates .
    • Use of inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced: What strategies are employed to modify the pyrrolidine ring in this compound to enhance its pharmacokinetic properties, and how are these modifications validated?

Methodological Answer:

  • Structural Modifications:
    • Fluorination: Adding difluoro groups (e.g., 4,4-difluoropiperidine) increases lipophilicity and blood-brain barrier penetration .
    • Heteroatom Substitution: Replacing carbon with nitrogen/sulfur alters electronic properties and metabolic stability .
  • Validation Methods:
    • LogP Measurement: Shake-flask or HPLC methods assess lipophilicity changes .
    • In Vitro Metabolic Stability: Liver microsome assays quantify CYP450-mediated degradation .

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